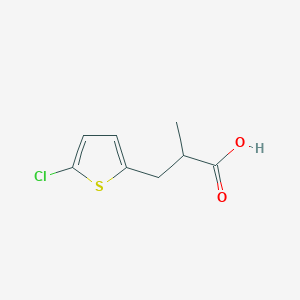

3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid

Description

3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a chlorinated thiophene ring at the 3-position and a methyl group at the 2-position of the propanoic acid backbone. For instance, 3-(5-chlorothiophen-2-yl)propanoic acid (CID 39104795) shares the chlorothiophene moiety and serves as a precursor in pharmaceutical intermediates, such as Elafibranor (a drug for metabolic disorders) . The methyl substituent in the target compound likely enhances steric effects and alters solubility compared to non-methylated analogs, influencing its reactivity and biological interactions .

Properties

IUPAC Name |

3-(5-chlorothiophen-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-3,5H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHNWMBOHSIGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(S1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid.

Step 1 - Formation of Intermediate: The carboxylic acid group is first converted to an ester using an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).

Step 2 - Alkylation: The ester is then subjected to alkylation using a suitable alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) to introduce the 2-methyl group.

Step 3 - Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects

- Chlorothiophene vs. Oxadiazole/Imidazole : The chlorothiophene group in the target compound enhances π-π stacking interactions in drug-receptor binding, whereas oxadiazole or imidazole rings (e.g., in ) introduce hydrogen-bonding capabilities, affecting solubility and target selectivity.

Biological Activity

3-(5-Chlorothiophen-2-yl)-2-methylpropanoic acid is an organic compound with the molecular formula C8H9ClO2S and a molecular weight of 204.68 g/mol. This compound features a chlorinated thiophene ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry and materials science. The presence of the carboxylic acid group enhances its reactivity and interaction with biological systems, making it a subject of interest in various biological studies.

The compound's structure includes:

- Chlorinated thiophene ring : This structural feature is significant for its biological activity.

- Carboxylic acid group : Enhances reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties. It has been studied for its potential to act as an inhibitor or modulator of specific enzymes or receptors, influencing various molecular pathways involved in disease processes.

The compound's biological activity may involve:

- Enzyme inhibition : Studies have shown that it can modulate the activity of enzymes involved in inflammatory responses.

- Receptor interaction : Potential interactions with various receptors that could lead to therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Anti-inflammatory Activity :

- In a study examining the compound's effect on inflammatory markers, it was found to significantly reduce levels of pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases.

-

Antimicrobial Properties :

- Research demonstrated that this compound exhibited antimicrobial activity against several bacterial strains, suggesting its applicability in developing new antimicrobial agents.

-

Enzyme Inhibition Assays :

- A series of enzyme assays revealed that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values obtained were comparable to known anti-inflammatory drugs, highlighting its potential therapeutic use.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-thiophenecarboxylic acid | Chlorinated thiophene with a carboxylic group | Simpler structure, fewer substituents |

| 4-Methylthiophenecarboxylic acid | Methyl group on the thiophene ring | Different substitution pattern affects reactivity |

| 3-(4-Chlorophenyl)propanoic acid | Chlorinated phenyl instead of thiophene | Aromatic substitution impacts biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.